N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
Description
N1-(2,5-Difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic organic compound featuring a bifunctional oxalamide scaffold. Its structure includes a 2,5-difluorophenyl group linked to one amide nitrogen and a 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl moiety on the other. The fluorine atoms enhance metabolic stability and binding affinity to hydrophobic targets, while the dimethylamino group may improve solubility and modulate receptor interactions .
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c1-26(2)19(13-4-7-18-14(10-13)8-9-27(18)3)12-24-20(28)21(29)25-17-11-15(22)5-6-16(17)23/h4-7,10-11,19H,8-9,12H2,1-3H3,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYIOUKOOULRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic compound with a complex structure that suggests potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- Difluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Oxalamide functional group : Commonly found in kinase inhibitors, suggesting possible inhibition of key signaling pathways.
- Indole moiety : Known for its role in modulating interactions with G protein-coupled receptors (GPCRs).
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₂ |
| Molecular Weight | Approximately 428.5 g/mol |
| Structural Features | Difluorophenyl, oxalamide, indole |
The biological activity of this compound may involve several mechanisms:
- Kinase Inhibition : The oxalamide group is associated with kinase inhibition, which plays a critical role in various cellular processes including proliferation and survival.
- GPCR Modulation : The indole structure may facilitate interaction with GPCRs, which are pivotal in numerous physiological processes such as neurotransmission and hormone signaling.
Case Study 1: Kinase Inhibition
A study investigating the structure-activity relationship (SAR) of oxalamide derivatives revealed that modifications to the phenyl ring significantly impacted kinase inhibitory activity. The introduction of fluorine atoms was noted to enhance potency against certain kinases involved in cancer progression.
Case Study 2: GPCR Interaction
Research on indole-based compounds indicated that they can act as selective modulators of serotonin receptors. This suggests that this compound may similarly influence neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be inferred from the evidence, though direct comparative studies are absent. Below is a systematic analysis:
Fluorinated Anticancer Agents
- 5-Fluorouracil (5-FU): A fluorinated pyrimidine analog with broad-spectrum antimetabolite activity. Unlike the target oxalamide, 5-FU directly inhibits thymidylate synthase, causing DNA damage. However, both compounds leverage fluorine’s electronegativity to enhance target binding. Notably, 5-FU’s high toxicity (e.g., myelosuppression) has driven prodrug development, such as conjugating 5-FU to amino acids or peptides to reduce off-target effects . The oxalamide compound’s difluorophenyl group may similarly act as a prodrug-like modifier, though its mechanism remains speculative.
| Parameter | N1-(2,5-Difluorophenyl)-N2-(...)oxalamide | 5-Fluorouracil (5-FU) |
|---|---|---|
| Primary Use | Undefined (structural hints: CNS/oncology) | Anticancer (colorectal, breast) |
| Fluorine Role | Stability/binding | Metabolic inhibition |
| Toxicity Mitigation | Potential prodrug design | Requires prodrugs (e.g., capecitabine) |
| Structural Class | Oxalamide | Pyrimidine analog |
Dimethylamino-Containing Agrochemicals
lists agrochemicals with dimethylamino sulfonyl groups (e.g., tolylfluanid, dichlofluanid). While these are fungicides, their dimethylamino groups share functional similarities with the target compound:
- Tolyfluanid: Contains a dimethylamino sulfonyl group linked to a fluorophenyl moiety. The dimethylamino group here enhances solubility and bioavailability in hydrophobic environments (e.g., plant surfaces) .
- Dichlofluanid : Similar structure but lacks fluorine; its activity depends on sulfenamide bonding.
| Parameter | N1-(2,5-Difluorophenyl)-N2-(...)oxalamide | Tolyfluanid |
|---|---|---|
| Application | Undefined (pharmaceutical hypothesis) | Fungicide |
| Key Functional Groups | Oxalamide, difluorophenyl, dimethylamino | Sulfonyl, dimethylamino |
| Fluorine Role | Binding/stability | Electrophilic reactivity |
| Bioactivity | Hypothetical receptor modulation | Chitin synthesis inhibition |
Indoline Derivatives
The 1-methylindolin-5-yl group in the target compound resembles sunitinib (an indole-based tyrosine kinase inhibitor). Indoline scaffolds often confer kinase selectivity or CNS penetration due to planar aromaticity and nitrogen basicity. However, the evidence lacks direct data on indolinyl oxalamides.
Research Findings and Limitations
- Anticancer Potential: Fluorinated compounds like 5-FU highlight the importance of fluorine in drug design, but the oxalamide’s dual fluorine placement (2,5-difluorophenyl) may optimize steric and electronic interactions compared to mono-fluorinated analogs .
- Toxicity Profile: No direct toxicity data exist for the target compound.
- Mechanistic Uncertainty : The indoline and oxalamide groups imply kinase or protease inhibition, but this remains unverified without experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
